Methylnaphthalenesulphonic acid
Overview
Description
Methylnaphthalenesulphonic acid is an organic compound derived from naphthalene, characterized by the presence of a sulfonic acid group and a methyl group attached to the naphthalene ring. This compound is known for its applications in various industrial processes, particularly in the production of dyes and as a dispersing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylnaphthalenesulphonic acid is typically synthesized through the sulfonation of methylnaphthalene. The process involves the reaction of methylnaphthalene with fuming sulfuric acid (104.5%) under controlled conditions. The sulfonated product is then condensed with formaldehyde, and the pH is adjusted to between 6 and 9 using liquid alkali . This method is efficient and reduces the impurity content in the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation and condensation processes. The use of fuming sulfuric acid enhances the efficiency of sulfonation, and the subsequent condensation with formaldehyde ensures the formation of the desired compound. The process is streamlined to minimize the need for additional azeotrope formers and distillation steps, thereby reducing manufacturing costs .
Chemical Reactions Analysis
Types of Reactions
Methylnaphthalenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate salt.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Forms sulfonate salts.
Substitution: Results in various substituted naphthalene derivatives.
Scientific Research Applications
Methylnaphthalenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dispersing agent in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a model compound for sulfonation reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of concrete additives, water treatment chemicals, and as a dispersant in various formulations
Mechanism of Action
The mechanism of action of methylnaphthalenesulphonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in a range of chemical reactions. In biological systems, it can interact with enzymes and proteins, influencing their activity and function. The pathways involved often include sulfonation and desulfonation processes, which are critical for the compound’s effects .
Comparison with Similar Compounds
Methylnaphthalenesulphonic acid can be compared with other sulfonated naphthalene derivatives, such as:
- Naphthalene-1-sulfonic acid
- Naphthalene-2-sulfonic acid
- Naphthalene disulfonic acids
Uniqueness
This compound is unique due to the presence of both a methyl group and a sulfonic acid group on the naphthalene ring. This combination enhances its solubility and reactivity, making it particularly useful in industrial applications where other sulfonated naphthalene derivatives may not perform as effectively .
Properties
IUPAC Name |
2-methylnaphthalene-1-sulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14/h2-7H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODGMMJHSAKKNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904097 | |
Record name | 2-Methyl-1-naphthalenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20776-12-9, 41638-59-9 | |
Record name | 2-Methyl-1-naphthalenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylnaphthalenesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041638599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1-naphthalenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylnaphthalenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-1-NAPHTHALENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UII185XZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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